molecular formula C23H29N3O2 B251797 N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-4-tert-butyl-benzamide

N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-4-tert-butyl-benzamide

Numéro de catalogue B251797
Poids moléculaire: 379.5 g/mol
Clé InChI: QMOUBAJUCQQEEL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-4-tert-butyl-benzamide, also known as ABT-888, is a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP). This compound has been widely studied for its potential therapeutic applications in cancer treatment.

Mécanisme D'action

PARP is an enzyme that plays a critical role in DNA repair. When DNA is damaged, PARP is activated and recruits other proteins to repair the damage. N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-4-tert-butyl-benzamide works by binding to the catalytic domain of PARP, preventing it from carrying out its repair function. This leads to the accumulation of DNA damage, which ultimately results in the death of cancer cells.
Biochemical and Physiological Effects:
N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-4-tert-butyl-benzamide has been shown to enhance the sensitivity of cancer cells to DNA-damaging agents, such as ionizing radiation and chemotherapy drugs. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-4-tert-butyl-benzamide has been shown to have a protective effect on normal tissues during radiation therapy.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-4-tert-butyl-benzamide is its selectivity for PARP, which minimizes off-target effects. Another advantage is its ability to enhance the sensitivity of cancer cells to DNA-damaging agents, which may improve the efficacy of cancer treatment. However, one limitation of N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-4-tert-butyl-benzamide is its potential toxicity to normal tissues, which may limit its clinical use.

Orientations Futures

There are several potential future directions for N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-4-tert-butyl-benzamide research. One area of interest is the development of combination therapies that include N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-4-tert-butyl-benzamide and other DNA-damaging agents. Another area of interest is the identification of biomarkers that can predict the response to N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-4-tert-butyl-benzamide treatment. Additionally, there is ongoing research to identify new PARP inhibitors with improved selectivity and efficacy.
Conclusion:
N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-4-tert-butyl-benzamide is a potent and selective inhibitor of PARP that has shown promise as a therapeutic agent in cancer treatment. Its ability to enhance the sensitivity of cancer cells to DNA-damaging agents makes it an attractive candidate for combination therapies. Ongoing research is focused on identifying biomarkers and developing new PARP inhibitors with improved selectivity and efficacy.

Méthodes De Synthèse

The synthesis of N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-4-tert-butyl-benzamide involves the reaction of 4-(4-Acetyl-piperazin-1-yl)-phenylamine with 4-tert-butylbenzoyl chloride in the presence of a base. The resulting product is then purified by column chromatography to obtain N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-4-tert-butyl-benzamide in high yield and purity.

Applications De Recherche Scientifique

N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-4-tert-butyl-benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to enhance the sensitivity of cancer cells to DNA-damaging agents, such as ionizing radiation and chemotherapy drugs. N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-4-tert-butyl-benzamide works by inhibiting the activity of PARP, an enzyme involved in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately results in the death of cancer cells.

Propriétés

Formule moléculaire

C23H29N3O2

Poids moléculaire

379.5 g/mol

Nom IUPAC

N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide

InChI

InChI=1S/C23H29N3O2/c1-17(27)25-13-15-26(16-14-25)21-11-9-20(10-12-21)24-22(28)18-5-7-19(8-6-18)23(2,3)4/h5-12H,13-16H2,1-4H3,(H,24,28)

Clé InChI

QMOUBAJUCQQEEL-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C

SMILES canonique

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.